3-Cyclopentylpropane-1-sulfonamide
CAS No.: 1565613-43-5
Cat. No.: VC4511019
Molecular Formula: C8H17NO2S
Molecular Weight: 191.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1565613-43-5 |
|---|---|
| Molecular Formula | C8H17NO2S |
| Molecular Weight | 191.29 |
| IUPAC Name | 3-cyclopentylpropane-1-sulfonamide |
| Standard InChI | InChI=1S/C8H17NO2S/c9-12(10,11)7-3-6-8-4-1-2-5-8/h8H,1-7H2,(H2,9,10,11) |
| Standard InChI Key | GIINLTHAAGFVDV-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CCCS(=O)(=O)N |
Introduction
Structural and Chemical Identity
3-Cyclopentylpropane-1-sulfonamide (CAS: 1565613-43-5) has the molecular formula C₈H₁₇NO₂S and a molecular weight of 191.3 g/mol. The structure comprises:
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A cyclopentyl group at the third carbon of the propane chain.
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A sulfonamide moiety (-SO₂NH₂) at the terminal carbon.
The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability in biological systems . The sulfonamide group confers electrophilicity, enabling participation in hydrogen bonding and interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₇NO₂S |
| Molecular Weight | 191.3 g/mol |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Stable under inert atmospheres; hydrolyzes under strong acidic/basic conditions |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via sulfonylation of a propane sulfonyl chloride intermediate followed by amination:
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Sulfonyl Chloride Formation:
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Amination:
Critical Reaction Conditions:
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Temperature: 0–25°C for sulfonylation; 60–100°C for amination .
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Solvents: Toluene or dichloromethane for sulfonylation; formic acid/water mixtures for tert-butyl group cleavage .
Scalability and Optimization
Industrial-scale production faces challenges in controlling exothermic reactions during sulfonylation. Continuous flow systems and catalyst recycling (e.g., copper ligands) are proposed to enhance efficiency .
Chemical Reactivity and Functionalization
The sulfonamide group participates in:
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Nucleophilic Substitution: Reacts with alkyl halides to form N-alkylated derivatives.
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Hydrolysis: Under acidic conditions, yields 3-cyclopentylpropane-1-sulfonic acid .
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Coordination Chemistry: Binds metal ions (e.g., Cu²⁺) via the sulfonamide nitrogen, relevant to catalysis .
The cyclopentyl group undergoes ring-opening reactions under strong oxidizing conditions, forming linear ketones or carboxylic acids.
Biological and Pharmacological Applications
Medicinal Chemistry
Sulfonamides are pivotal in drug design due to their enzyme inhibitory properties. 3-Cyclopentylpropane-1-sulfonamide serves as a precursor for:
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Carbonic Anhydrase Inhibitors: Analogues show potential in glaucoma treatment .
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Antibacterial Agents: Structural similarity to sulfa drugs suggests activity against dihydropteroate synthase .
Material Science
The compound’s sulfonamide group facilitates polymer cross-linking, enhancing thermal stability in resins and coatings .
Future Directions
Research priorities include:
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